Cas no 88611-67-0 (N-(1-oxotetralin-6-yl)acetamide)

N-(1-oxotetralin-6-yl)acetamide structure
88611-67-0 structure
Nome del prodotto:N-(1-oxotetralin-6-yl)acetamide
Numero CAS:88611-67-0
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD00099461
CID:61187

N-(1-oxotetralin-6-yl)acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
    • N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
    • N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
    • Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
    • 6-Acetamido-1-tetralone
    • 6-Acetamidotetralone
    • 6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
    • WEBCZGJWXXPNHB-UHFFFAOYSA-N
    • Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
    • 6-Acetamido-tetralone
    • CDS1_001029
    • PubChem17583
    • Maybridge1_005781
    • 6-acetylamino-1-tetralone
    • Oprea1_724751
    • 6-(acetylamino)-1-tetralone
    • MLS000861004
    • DivK1c_002069
    • 6-(Acetylamino)tetralin-1-one
    • N-(1-oxotetralin-6-yl)acetamide
    • Acetamide, N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
    • N-(5,6,7,8-Tetrahydro-5-oxo-2-naphthalenyl)acetamide (ACI)
    • MDL: MFCD00099461
    • Inchi: 1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)
    • Chiave InChI: WEBCZGJWXXPNHB-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C=CC(=CC=2CCC1)NC(C)=O

Proprietà calcolate

  • Massa esatta: 203.09500
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 275
  • Superficie polare topologica: 46.2

Proprietà sperimentali

  • Punto di fusione: 127-129 ºC
  • Punto di ebollizione: 439.6℃ at 760 mmHg
  • PSA: 46.17000
  • LogP: 2.23700

N-(1-oxotetralin-6-yl)acetamide Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Harmful
  • Codice categoria di pericolo: R22
  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22

N-(1-oxotetralin-6-yl)acetamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-(1-oxotetralin-6-yl)acetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB226504-5 g
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; .
88611-67-0 95%
5g
€325.70 2022-09-01
Chemenu
CM141352-5g
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 95+%
5g
$179 2021-08-05
TRC
O990090-100mg
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0
100mg
$ 50.00 2022-06-03
abcr
AB226504-250 mg
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; .
88611-67-0 95%
250MG
€102.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50410-5g
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0
5g
¥1336.0 2021-09-04
Apollo Scientific
OR26182-250mg
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 97%
250mg
£34.00 2024-05-24
Chemenu
CM141352-10g
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 95+%
10g
$259 2021-08-05
eNovation Chemicals LLC
Y0985479-10g
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0 95%
10g
$350 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFS59-10G
N-(1-oxotetralin-6-yl)acetamide
88611-67-0 95%
10g
¥ 2,191.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NH899-50mg
N-(1-oxotetralin-6-yl)acetamide
88611-67-0 96%
50mg
68.0CNY 2021-07-12

N-(1-oxotetralin-6-yl)acetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 50 min, 70 °C
Riferimento
Synthesis of 6-acetamido-1-tetralone
Yang, Yan-hui; Wang, Qing-he; Xiong, Xu-qiong; Wei, Qing; Cheng, Mao-sheng, Zhongguo Xinyao Zazhi, 2005, 14(2), 177-178

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  10 °C; < 10 °C; 12 h, rt
Riferimento
Synthesis of 6-iodo-1-tetralone
Bian, Hua-dong; Cui, Tao; Huang, Long-jiang; Teng, Da-wei, Huaxue Yu Shengwu Gongcheng, 2013, 30(7), 41-43

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Nitromethane ;  1 h, 0 °C
1.2 Reagents: Aluminum chloride ;  rt; 30 min, rt
1.3 Reagents: Water
Riferimento
Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists
Kamata, Makoto; Yamashita, Toshiro; Imaeda, Toshihiro; Tanaka, Toshio; Terauchi, Jun; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5539-5552

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Chromium trioxide
Riferimento
Synthesis of 6-(dimethylamino)tetral-1-one and 5-dimethylaminoindan-1-one
Brown, Andrew T.; Hallas, Geoffrey; Lawson, Ronnie, Chemistry & Industry (London, 1981, (7), 248-9

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride ,  Water
Riferimento
Synthesis of functionally substituted benzocyclanones
Allinger, Norman L.; Jones, Edward S., Journal of Organic Chemistry, 1962, 27, 70-6

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 24 °C
1.2 Solvents: Water ;  24 °C
Riferimento
Practical Synthesis of (3aR, 9bR)-8-Fluoro-7-(perfluoropropan-2-yl)-9b-(phenylsulfonyl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole: An Advanced Intermediate to Access the RORγt Inverse Agonist BMT-362265
Karmakar, Ananta ; Nimje, Roshan Y.; Silamkoti, Arundutt; Pitchai, Manivel; Basha, Mushkin; et al, Organic Process Research & Development, 2021, 25(4), 1001-1014

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Chromium trioxide
Riferimento
Monoquaternary neuromuscular blocking agents based on 1-tetralone and 1-indanone
Biggs, D. F.; Casy, A. F.; Chu, Ih; Coutts, R. T., Journal of Medicinal Chemistry, 1976, 19(4), 472-5

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine ;  1 h, rt
1.2 Reagents: Methanol
Riferimento
Metal-free synthesis of indanes by iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes
Siqueira, Fernanda A.; Ishikawa, Eloisa E.; Fogaca, Andre; Faccio, Andrea T.; Carneiro, Vania M. T.; et al, Journal of the Brazilian Chemical Society, 2011, 22(9), 1795-1807

N-(1-oxotetralin-6-yl)acetamide Raw materials

N-(1-oxotetralin-6-yl)acetamide Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88611-67-0)N-(1-oxotetralin-6-yl)acetamide
A10596
Purezza:99%
Quantità:5g
Prezzo ($):199.0